molecular formula C17H26N2O2 B14483191 N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide CAS No. 65833-97-8

N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide

Cat. No.: B14483191
CAS No.: 65833-97-8
M. Wt: 290.4 g/mol
InChI Key: DPKPTUSBKZWILW-UHFFFAOYSA-N
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Description

N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a dimethyl-4-oxopentanamide moiety. The compound’s distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-(diethylamino)benzaldehyde with a suitable reagent to form an intermediate compound.

    Condensation reaction: The intermediate is then subjected to a condensation reaction with 3,3-dimethyl-4-oxopentanoic acid or its derivatives under controlled conditions to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide involves its interaction with specific molecular targets and pathways. The diethylamino group plays a crucial role in its binding affinity to target proteins or enzymes, leading to modulation of their activity. The compound may also interact with cellular membranes, affecting membrane dynamics and signaling pathways.

Comparison with Similar Compounds

N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

65833-97-8

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

N-[4-(diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide

InChI

InChI=1S/C17H26N2O2/c1-6-19(7-2)15-10-8-14(9-11-15)18-16(21)12-17(4,5)13(3)20/h8-11H,6-7,12H2,1-5H3,(H,18,21)

InChI Key

DPKPTUSBKZWILW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)CC(C)(C)C(=O)C

Origin of Product

United States

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